![molecular formula C13H8BrN3O2 B11822655 3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further connected to a cyanopropenoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(2-Bromophenyl)propionic acid: This compound shares the bromophenyl group but differs in the rest of the structure.
3-(4-Bromophenyl)propionic acid: Similar to the above compound but with the bromine atom in a different position.
Uniqueness
The uniqueness of 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid lies in its combination of the pyrazole ring with the bromophenyl and cyanopropenoic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C13H8BrN3O2 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC 名称 |
3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-4-2-1-3-10(11)12-9(7-16-17-12)5-8(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19) |
InChI 键 |
XGVODAZGSNXXPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)
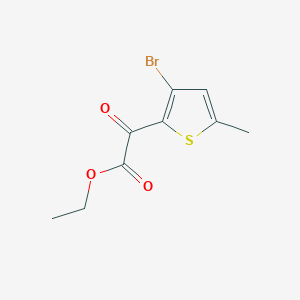
![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)
![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)
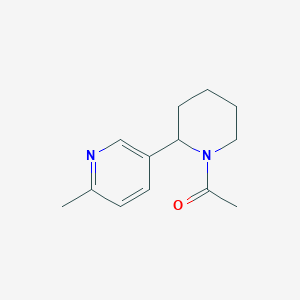
![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)
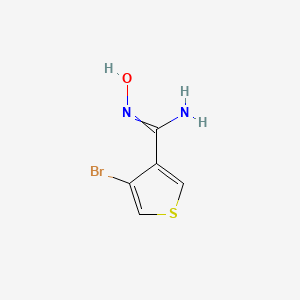
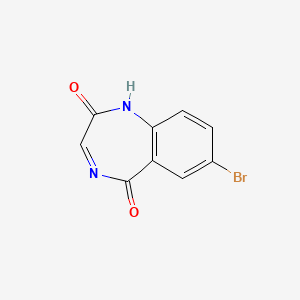
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
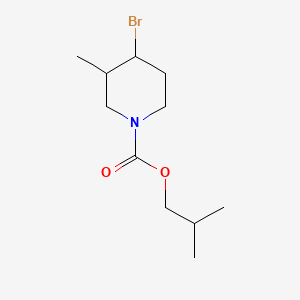
![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
